1-(2-chlorophenyl)isoquinoline-3-carboxylic Acid
Overview
Description
1-(2-chlorophenyl)isoquinoline-3-carboxylic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group attached to an isoquinoline ring, with a carboxylic acid functional group at the 3-position of the isoquinoline ring. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and pharmacology.
Mechanism of Action
Target of Action
It is suggested that the compound might have potential as a ligand for peripheral benzodiazepine receptors .
Mode of Action
The exact mode of action of this compound is not fully understood. The interaction with its targets and the resulting changes are yet to be elucidated. It is worth noting that the compound’s structure provides the ground for a combinatorial approach to the core structure of new potential peripheral benzodiazepine receptor ligands .
Biochemical Pathways
Given its potential role as a ligand for peripheral benzodiazepine receptors, it may influence the pathways associated with these receptors .
Result of Action
Some studies suggest that isoquinoline-3-carboxylic acid derivatives demonstrate significant antibacterial activity . For instance, treatment of certain bacterial cells with isoquinoline-3-carboxylic acid at a concentration of 25 μg/mL resulted in a curved and sunken cell morphology, along with destroyed cell membrane integrity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid can be achieved through several methods. One notable approach involves the use of phenylethylamine or amphetamine as starting materials. These compounds undergo a series of reactions, including cyclization and functional group transformations, to yield the desired product .
Another robust synthetic route involves Suzuki’s cross-coupling reaction between 2-chlorophenylboronic acid and methyl-1-bromoisoquinoline-3-carboxylate. This method provides a combinatorial approach to the core structure of new potential peripheral benzodiazepine receptor ligands .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)isoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can produce a variety of substituted isoquinoline compounds.
Scientific Research Applications
1-(2-chlorophenyl)isoquinoline-3-carboxylic acid has several scientific research applications:
Biology: The compound is used in studies related to cellular signaling pathways and receptor interactions.
Industry: It can be utilized in the development of new pharmaceuticals and chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorophenyl)isoquinoline-3-carboxamide: Similar in structure but with an amide group instead of a carboxylic acid.
1-(2-chlorophenyl)isoquinoline-3-carboxylate: An ester derivative of the compound.
2-chlorophenylisoquinoline: Lacks the carboxylic acid group.
Uniqueness
1-(2-chlorophenyl)isoquinoline-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with peripheral benzodiazepine receptors sets it apart from other similar compounds, making it a valuable subject for research in medicinal chemistry and pharmacology .
Properties
IUPAC Name |
1-(2-chlorophenyl)isoquinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-13-8-4-3-7-12(13)15-11-6-2-1-5-10(11)9-14(18-15)16(19)20/h1-9H,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRVJPXJLHEUND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2C3=CC=CC=C3Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451434 | |
Record name | 3-Isoquinolinecarboxylicacid, 1-(2-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89242-09-1 | |
Record name | 3-Isoquinolinecarboxylicacid, 1-(2-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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